2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The benzothiazole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: Contains only one methyl group, potentially altering its properties.
2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which can significantly influence its chemical and biological properties. The dimethyl groups on the benzothiazole ring can also impact its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-8-9-14-16(12(11)2)19-17(23-14)18-15(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTISAKNRVKYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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